1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea
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Description
“1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea” is a chemical compound with the molecular formula C20H24N2S . It is also known by other names such as "Thiourea, N-[1,1’-biphenyl]-4-yl-N’-(cyclohexylmethyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a biphenyl group, a cyclohexylmethyl group, and a thiourea group . The InChI code for this compound is "1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23)" .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 324.48 g/mol . The compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Structural Analysis and Characterization
Regioselectivity in Cyclization Reactions : Thiourea derivatives, such as 1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea, are studied for their regioselectivity in cyclization reactions. The structural elucidation of these compounds is vital for the development of potential drugs. Modern physical and physico-chemical methods, including NMR spectroscopy and X-ray analysis, are employed to confirm the compounds' structures and understand their regioselectivity in cyclization reactions with α-bromoketone (Perekhoda et al., 2017).
Molecular Structure Determination : The crystal and molecular structure of thiourea derivatives like this compound are determined using single crystal X-ray diffraction data. Such studies are crucial in understanding the molecular conformation and spatial arrangement, which are essential for their potential applications (Arslan, Flörke, & Külcü, 2004).
Biological Activity and Molecular Interactions
Enzyme Inhibition and Sensing Probes : Thiourea derivatives exhibit significant potential as enzyme inhibitors and sensing probes for toxic metals like mercury. Studies on unsymmetrical thiourea derivatives have revealed their anti-cholinesterase activity and moderate sensitivity in fluorescence studies for detecting mercury (Rahman et al., 2021).
DNA Binding and Cytotoxicity : The binding interaction between thiourea derivatives and metal ions is explored to understand their potential in DNA binding and cytotoxicity studies. For example, the interaction between metal ions and certain thiourea compounds has been examined using various spectroscopic methods (Ngah et al., 2016).
Synthesis and Methodology
Green Synthesis Methods : Environmentally benign methods are developed for the synthesis of thiourea derivatives, using water and solar thermal energy. Such green synthesis approaches are important in the field of medicinal chemistry, offering safer and more sustainable production methods (Kumavat et al., 2013).
Microwave Irradiation Technique : The application of microwave irradiation techniques in the preparation of thiourea derivatives is explored to improve synthesis efficiency. This method has shown to increase the yield and reduce the reaction time compared to conventional methods (Ahyak et al., 2016).
Properties
IUPAC Name |
1-(cyclohexylmethyl)-3-(4-phenylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUGGCQTHAYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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